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Compound of Interest

(3-Bromophenyl)(4-
Compound Name:
methylpiperazin-1-yl)methanone

cat. No.: B1269639

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic compound (3-
Bromophenyl)(4-methylpiperazin-1-yl)methanone, a molecule of interest within the broader
class of piperazine derivatives known for their diverse pharmacological activities. While
extensive research on this specific molecule is not widely published, this document synthesizes
available information on its chemical properties, outlines a robust synthesis protocol, and
explores its potential pharmacological relevance based on the well-established activities of
structurally related compounds.

Core Chemical Identity

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a 3-
bromophenyl group linked to a 4-methylpiperazine moiety via a ketone bridge. This structure
combines the functionalities of an aryl bromide and a substituted piperazine, making it a
versatile scaffold for further chemical modification and a candidate for biological screening.
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Identifier Value

(3-Bromophenyl)(4-methylpiperazin-1-

UPAC Name yl)methanone

CAS Number 331274-67-0[1]

Molecular Formula C12H15BrN20[1]

Molecular Weight 283.17 g/mol [1]

Canonical SMILES CN1CCN(CC1)C(=O)clccec(cl)Br

Physicochemical Properties

Experimentally determined physicochemical data for (3-Bromophenyl)(4-methylpiperazin-1-
yl)methanone are not readily available in the public domain. However, computational
predictions provide valuable insights for handling, formulation, and preliminary assessment of
its drug-like properties.

Property Predicted Value Notes
) ) ) Experimental determination is
Melting Point Not available
recommended.
- ) ) Experimental determination is
Boiling Point Not available
recommended.
Expected to have limited
Solubility Not available aqueous solubility, a common
trait for such scaffolds.
Indicates moderate lipophilicity,
LogP 25-35 which is often favorable for

CNS penetration.

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of (3-Bromophenyl)(4-methylpiperazin-1-
yl)methanone is achieved through an amide coupling reaction. This involves the reaction of a
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3-bromobenzoic acid derivative with 1-methylpiperazine.

Proposed Synthesis Workflow

Starting Materials

1-Methylpiperazine Reaction Product

| Amide Coupling (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

@-Bromobenzoic Acid)

Click to download full resolution via product page

Caption: Proposed synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the amide coupling of 3-bromobenzoic acid and
1-methylpiperazine using a common coupling agent, HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

¢ 3-Bromobenzoic acid

1-Methylpiperazine

HATU

Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography
Procedure:

e Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add
DIPEA (2.5 eq). Cool the mixture to O °C in an ice bath.

e Activation: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-
activation of the carboxylic acid.

e Coupling: Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture. Allow the reaction
to warm to room temperature and stir for 4-12 hours.

¢ Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash
sequentially with saturated aqueous sodium bicarbonate solution and brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
afford the pure (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Pharmacological Profile and Potential Applications

While specific pharmacological data for (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone
IS not available in peer-reviewed literature, the piperazine moiety is a well-known
pharmacophore present in a wide range of biologically active compounds.[2]

Potential as a CNS-Active Agent
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Many piperazine derivatives exhibit activity at various central nervous system (CNS) targets.
The structural features of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, particularly
its moderate lipophilicity, suggest potential for blood-brain barrier penetration. Compounds with
similar scaffolds have shown affinity for a range of receptors, including serotonergic and
dopaminergic systems, which are implicated in various neurological and psychiatric disorders.

[3]

Hypothetical Mechanism of Action

A plausible, yet unverified, mechanism of action for this compound could involve modulation of
neurotransmitter systems. The arylpiperazine motif is a common feature in ligands for serotonin
(5-HT) and dopamine (D) receptors. Further research through in vitro binding assays and
functional screens would be necessary to elucidate any specific biological targets.

(3-Bromophenyl)(4-methyl-
piperazin-1-yl)methanone

CNS Receptors
(e.g., 5-HT, Dopamine)

Modulation of
Neurotransmission

Results in

Potential Therapeutic Effect in
Neurological/Psychiatric Disorders

Click to download full resolution via product page

Caption: Hypothetical mechanism of action for the topic compound.
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Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of the
synthesized compound. The following are predicted spectral characteristics based on the
known properties of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Aromatic protons are expected in the & 7.0-8.0 ppm region. The methyl protons on
the piperazine ring would likely appear as a singlet around & 2.3 ppm, while the piperazine
ring protons would be observed as multiplets in the & 2.4-3.8 ppm range.

e 13C NMR: The carbonyl carbon is anticipated to have a chemical shift in the downfield region,
around & 170 ppm. Aromatic carbons would appear between & 120-140 ppm, and the
aliphatic carbons of the piperazine ring and the methyl group would be found in the upfield
region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption band for the ketone
carbonyl (C=0) stretch in the range of 1630-1650 cm~1. C-H stretching vibrations for the
aromatic and aliphatic portions of the molecule would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight
of the compound (283.17 g/mol ), with a characteristic isotopic pattern due to the presence of a
bromine atom.

Safety and Handling

As with any research chemical, (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone should
be handled with appropriate safety precautions.

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when
handling the compound.
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» Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated
area or a fume hood.

e Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone represents a chemical scaffold with
potential for the development of novel therapeutic agents, particularly those targeting the
central nervous system. While current publicly available data on this specific molecule is
limited, its synthesis is straightforward, and its structure is amenable to further derivatization.
Future research should focus on the experimental determination of its physicochemical
properties, a thorough pharmacological evaluation to identify its biological targets and
mechanism of action, and a comprehensive toxicological assessment. Such studies will be
crucial in unlocking the full potential of this and related compounds in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1269639?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

